molecular formula C8H14O B2406557 2-Cyclobutylcyclobutan-1-ol CAS No. 2172228-09-8

2-Cyclobutylcyclobutan-1-ol

Cat. No.: B2406557
CAS No.: 2172228-09-8
M. Wt: 126.199
InChI Key: WVKAZOCZPOTQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutylcyclobutan-1-ol is an organic compound characterized by the presence of two cyclobutane rings and a hydroxyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its interesting chemical behavior and potential utility in synthetic chemistry.

Scientific Research Applications

2-Cyclobutylcyclobutan-1-ol is used in various scientific research applications, including:

Safety and Hazards

The safety data sheet for “2-Cyclobutylcyclobutan-1-ol” indicates that it has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the [2+2] cycloaddition reaction, where alkenes are reacted under specific conditions to form cyclobutane rings . The hydroxyl group can then be introduced through hydroboration-oxidation or other suitable methods.

Industrial Production Methods: Industrial production of 2-Cyclobutylcyclobutan-1-ol may involve large-scale [2+2] cycloaddition reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclobutyl ketones or aldehydes.

    Reduction: Cyclobutyl derivatives.

    Substitution: Tosylated cyclobutyl compounds.

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutylcyclobutan-1-ol is unique due to the presence of two cyclobutane rings and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to simpler cyclobutane derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-cyclobutylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-5-4-7(8)6-2-1-3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKAZOCZPOTQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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